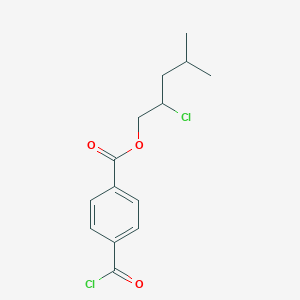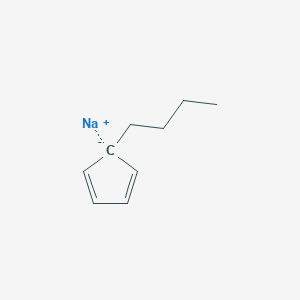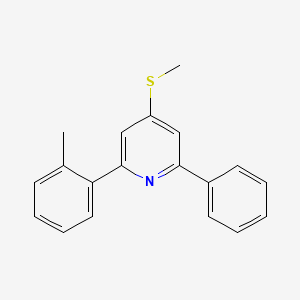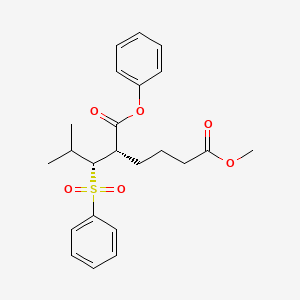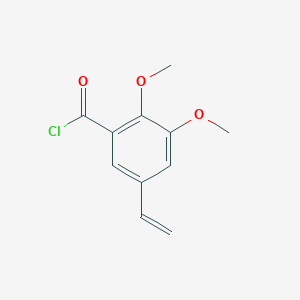
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to the acenaphthylene core. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of acenaphthylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The final step involves the chlorination of the nitrated product using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-amino-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene.
Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,1-dimethyl-6-nitroacenaphthene
- 2-Chloro-1,1-dimethyl-5-nitroacenaphthylene
- 2-Bromo-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
Uniqueness
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the acenaphthylene core makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
112083-00-8 |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
1-chloro-2,2-dimethyl-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C14H12ClNO2/c1-14(2)10-6-7-11(16(17)18)8-4-3-5-9(12(8)10)13(14)15/h3-7,13H,1-2H3 |
InChI-Schlüssel |
WCCWCZNEFBUMBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


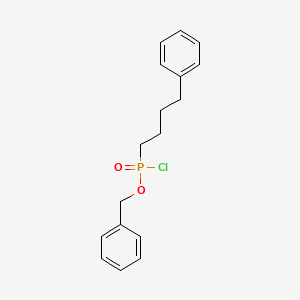

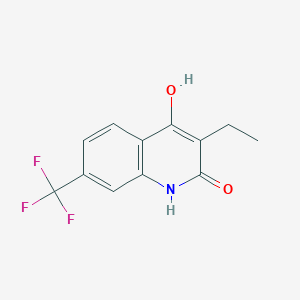
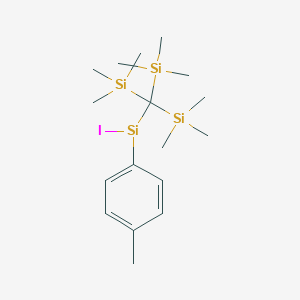
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
